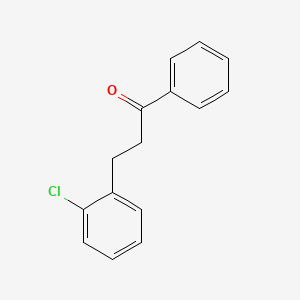

3-(2-Chlorophenyl)-1-phenylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQKFWHPLAJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chlorophenyl 1 Phenylpropan 1 One

Established Reaction Pathways

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation provides a direct method for the synthesis of 3-(2-Chlorophenyl)-1-phenylpropan-1-one by forming the bond between the phenyl ring and the carbonyl carbon of the propionyl group. This electrophilic aromatic substitution reaction involves the acylation of benzene (B151609) with 3-(2-chlorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst.

The mechanism of the Friedel-Crafts acylation commences with the activation of the acylating agent, 3-(2-chlorophenyl)propanoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). sigmaaldrich.compearson.comchemistrysteps.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. sigmaaldrich.com This results in the formation of a highly reactive electrophile, the acylium ion ([CH₃CH(C₆H₄Cl)CO]⁺), which is stabilized by resonance. chemistrysteps.comscience-revision.co.uk

The resonance stabilization of the acylium ion is a key feature of the Friedel-Crafts acylation, as it prevents the carbocation rearrangements that are often observed in Friedel-Crafts alkylations. chemistrysteps.comchemistrysteps.com The positive charge is delocalized between the carbonyl carbon and the oxygen atom, making the acylium ion a stable yet potent electrophile. chemistrysteps.com The subsequent step involves the electrophilic attack of the acylium ion on the electron-rich π system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com Finally, a proton is abstracted from the arenium ion by the [AlCl₄]⁻ complex, restoring the aromaticity of the ring and yielding the final product, this compound. The aluminum chloride catalyst is regenerated in this step. reddit.com

The success of the Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate and the choice of catalyst. Benzene, the substrate in this synthesis, is sufficiently activated for the reaction to proceed efficiently. However, aromatic rings with strongly deactivating groups, such as nitro or amino groups, are generally unsuitable for Friedel-Crafts acylation. science-revision.co.uklibretexts.org

Anhydrous aluminum chloride (AlCl₃) is the most commonly employed Lewis acid catalyst for this transformation due to its high efficacy in generating the acylium ion. sigmaaldrich.comchemguide.co.uklibretexts.org Other Lewis acids such as ferric chloride (FeCl₃) can also be used, but AlCl₃ is generally preferred for its strong Lewis acidity. researchgate.net The catalyst is typically used in stoichiometric amounts because it forms a complex with the product ketone, rendering it inactive. numberanalytics.com The reaction is usually carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, to ensure homogeneity and control the reaction temperature. numberanalytics.com

The acylating agent, 3-(2-chlorophenyl)propanoyl chloride, can be prepared from its corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid, by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orggoogle.comresearchgate.net

Table 1: Common Catalyst Systems for Friedel-Crafts Acylation

| Catalyst | Typical Solvents | Key Characteristics |

| Aluminum Chloride (AlCl₃) | Dichloromethane, Carbon Disulfide, Nitrobenzene (B124822) | Highly effective, requires anhydrous conditions, used in stoichiometric amounts. sigmaaldrich.comchemguide.co.uknumberanalytics.com |

| Ferric Chloride (FeCl₃) | Dichloromethane, Nitrobenzene | Milder Lewis acid compared to AlCl₃, can be used for more activated substrates. researchgate.net |

| Zinc Chloride (ZnCl₂) | Dichloromethane | A weaker Lewis acid, often requiring higher temperatures. |

| Boron Trifluoride (BF₃) | Diethyl ether | A gaseous Lewis acid, often used as its etherate complex. |

Several strategies can be employed to optimize the yield and regioselectivity of the Friedel-Crafts acylation. The purity of the reactants and the catalyst is crucial, as moisture can deactivate the Lewis acid. sigmaaldrich.com The reaction temperature is another critical parameter; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products. numberanalytics.comnumberanalytics.com Therefore, the reaction is often initiated at a lower temperature and then gradually warmed. chemguide.co.uk

The choice of solvent can also significantly impact the reaction outcome. Solvents with high dielectric constants, such as nitrobenzene, can stabilize the charged intermediates and potentially increase the reaction rate and yield. numberanalytics.com However, the solvent must be inert to the reaction conditions. The molar ratio of the reactants and catalyst is another key factor to consider. Using an excess of the aromatic substrate can sometimes help to minimize side reactions. numberanalytics.com

Table 2: Factors Influencing Yield and Regioselectivity in Friedel-Crafts Acylation

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Activity | Higher activity leads to faster reaction rates. | Use of strong Lewis acids like AlCl₃ in anhydrous form. sigmaaldrich.comchemguide.co.uk |

| Solvent Polarity | Polar solvents can stabilize intermediates and improve yields. | Employing solvents like nitrobenzene can be beneficial. numberanalytics.com |

| Reaction Temperature | Affects reaction rate and potential for side reactions. | Careful control, often starting at low temperatures and gradually warming. chemguide.co.uknumberanalytics.com |

| Reactant Purity | Moisture and impurities can deactivate the catalyst. | Use of high-purity, anhydrous reactants and solvents. sigmaaldrich.com |

| Molar Ratios | Can influence product distribution and minimize side reactions. | Optimizing the ratio of aromatic substrate to acylating agent and catalyst. numberanalytics.com |

Claisen-Schmidt Condensation Pathway

An alternative route to this compound involves a two-step process starting with a Claisen-Schmidt condensation. This reaction builds the carbon framework by forming an α,β-unsaturated ketone (a chalcone), which is subsequently reduced to the desired saturated ketone.

The initial step is the base-catalyzed condensation of 2-chlorobenzaldehyde (B119727) with acetophenone (B1666503). wikipedia.orgresearchgate.net This reaction forms (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one, a chalcone (B49325) derivative. cymitquimica.com The subsequent step involves the selective reduction of the carbon-carbon double bond of the chalcone to yield the final product.

The Claisen-Schmidt condensation is typically carried out under alkaline conditions, using bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol (B145695) or methanol (B129727). researchgate.netgordon.edu The mechanism begins with the deprotonation of the α-carbon of acetophenone by the base to form a resonance-stabilized enolate ion. libretexts.org This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. byjus.com

The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxy ketone. Under the reaction conditions, this aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one. researchgate.netbyjus.com The formation of the conjugated system provides the thermodynamic driving force for the dehydration step. nih.gov

The reaction dynamics are influenced by factors such as the concentration of the base, the reaction temperature, and the choice of solvent. chemistrysteps.comchemistrysteps.com Optimization of these parameters is crucial for maximizing the yield of the chalcone and minimizing side reactions. chemistrysteps.comnih.gov

The second step of this pathway is the reduction of the α,β-unsaturated double bond of the synthesized chalcone. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. nih.govtcichemicals.com This selective reduction of the double bond without affecting the carbonyl group or the aromatic rings yields this compound.

Table 3: Common Alkaline Catalysts for Claisen-Schmidt Condensation

| Catalyst | Typical Solvents | Key Characteristics |

| Sodium Hydroxide (NaOH) | Ethanol, Methanol, Water | Readily available and effective catalyst. gordon.edunevolab.de |

| Potassium Hydroxide (KOH) | Ethanol, Methanol | Similar in reactivity to NaOH. researchgate.net |

| Barium Hydroxide (Ba(OH)₂) | Ethanol | A milder base that can be used for sensitive substrates. |

| Lithium Hydroxide (LiOH) | Methanol | Another common alkali metal hydroxide catalyst. |

Influence of Solvent Systems and Temperature Parameters on Reaction Efficiency

The synthesis of this compound is commonly achieved through a two-step process: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone precursor, (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one (a chalcone), followed by the selective reduction of the carbon-carbon double bond. The efficiency of both steps is significantly influenced by the choice of solvent and reaction temperature.

For the initial Claisen-Schmidt condensation between 2-chlorobenzaldehyde and acetophenone, solvent-free conditions have proven highly effective. This approach, often involving grinding the reactants with a solid base like sodium hydroxide (NaOH), aligns with green chemistry principles by eliminating solvent waste. rsc.org Research into solvent-free chalcone synthesis indicates that the melting point of the product is a crucial factor; chalcones with higher melting points (above 80°C) tend to form in high yields under these conditions. researchgate.net

Temperature control is also vital. While some studies on chalcone synthesis have found no significant change in product yield at temperatures between 20°C and 60°C, higher temperatures can promote side reactions, such as the Cannizzaro reaction, especially with increased reactant concentrations. researchgate.net Microwave-assisted synthesis, another high-temperature method, has been shown to accelerate reaction rates, producing chalcones in good yields within minutes. ekb.eg

The subsequent reduction of the chalcone precursor to the saturated this compound is highly dependent on the reaction system. Catalytic hydrogenation is a common method where solvent choice can affect catalyst activity and selectivity. For instance, electrochemical reduction methods demonstrate a strong solvent and pH dependency. In protic media like ethanol-water, the reaction can yield the desired saturated ketone. acs.org In contrast, aprotic solvents such as N,N-dimethylformamide (DMF) may favor the formation of radical anions, leading to dimerized products unless conditions are carefully controlled. acs.org

| Reaction Step | Parameter | Condition | Effect on Efficiency/Outcome | Reference |

|---|---|---|---|---|

| Chalcone Synthesis (Claisen-Schmidt) | Solvent | Solvent-Free (Grinding) | High yields, especially for high melting point products; environmentally friendly. | rsc.orgresearchgate.net |

| Temperature | 20°C - 60°C | No significant change in yield observed in some studies. | researchgate.net | |

| High Temperature (Microwave) | Accelerated reaction rates, good yields. | ekb.eg | ||

| Chalcone Reduction (Electrochemical) | Solvent/pH | Ethanol-Water (Protic) | Favors formation of the saturated ketone. | acs.org |

| DMF (Aprotic) | Can lead to dimer byproducts without careful potential control. | acs.org |

Novel and Advanced Synthetic Approaches for Related Ketone Frameworks

Advances in organic synthesis have led to the development of novel methods for constructing ketone frameworks, offering alternative pathways to molecules structurally related to this compound.

Ring-Opening Chlorination of Cycloalkanols as Precursors

A powerful strategy for synthesizing distally chloro-substituted ketones involves the ring-opening chlorination of cycloalkanols. researchgate.net This method leverages the ring strain in precursors like cyclobutanols to facilitate β-scission of an alkoxy radical intermediate, leading to the formation of a γ-carbonyl radical. This radical can then be trapped by a chlorine source. Manganese-catalyzed reactions, for example, provide an efficient route to various γ-chloro alkyl ketones under mild conditions using inexpensive reagents. researchgate.net Similarly, silver-catalyzed methods have been developed for the regioselective ring-opening chlorination of cyclopentanols and cyclohexanols, yielding δ- and ε-chlorinated ketones, respectively. acs.org These reactions proceed through a radical process, offering a practical approach to carbonyl-containing alkyl chlorides. acs.org

Chemoselective Chloromethylation Reactions of Analogous Amides

Chemoselective reactions provide the ability to modify one functional group in the presence of others. In the context of ketone synthesis, the homologation of Weinreb amides using in situ generated chloromethyllithium is a notable example. researchgate.net This transformation allows for the highly chemoselective synthesis of α-amino-α′-chloro ketones from N-arylglycine-derived Weinreb amides. The use of the Weinreb amide is critical, as it prevents the double addition that often occurs with ester substrates, thereby providing clean access to these valuable chloroketone precursors. researchgate.net Another approach involves the reaction of amides with chloromethyldimethylsilyl chloride to form an intermediate that can be desilylated to achieve monoalkylation, demonstrating selectivity even in the presence of more nucleophilic groups. researchgate.net

Electrochemical Reduction Methods for α,β-Unsaturated Ketone Precursors

Electrochemical synthesis offers a sustainable and highly controllable alternative to chemical reductants for the 1,4-reduction of α,β-unsaturated ketones, the direct precursors to this compound. rsc.orgrsc.org This method can be performed at ambient temperature and pressure, often using inexpensive and user-friendly hydrogen donors like methanol and ammonium (B1175870) chloride. rsc.org Mechanistic studies suggest the process involves the reduction of the unsaturated ketone to a radical anion, which is then protonated and further reduced to furnish the final saturated ketone. rsc.org The potential of the cathode and the composition of the solvent system are key parameters that can be tuned to optimize the yield of the desired product and avoid side reactions like dimerization. acs.org

| Method | Precursor | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ring-Opening Chlorination | Cycloalkanols (e.g., Cyclobutanols) | Manganese or Silver Catalyst, Chlorine Source | γ- or δ-Chlorinated Ketones | researchgate.netacs.org |

| Chemoselective Chloromethylation | Weinreb Amides | Chloromethyllithium | α-Amino-α′-chloro Ketones | researchgate.net |

| Electrochemical Reduction | α,β-Unsaturated Ketones | Ammonium Chloride, Methanol, Electric Current | Saturated Ketones | rsc.orgrsc.org |

| Catalytic Alkylation | Ketones, Primary Alcohols | Manganese or Palladium Catalyst, Base | α-Alkylated Ketones | nih.govresearchgate.net |

| Cross-Coupling (Suzuki-Miyaura) | Acyl Chlorides, Boronic Acids | Palladium Catalyst | Aryl Ketones | organic-chemistry.org |

Catalytic Alkylation and Cross-Coupling Strategies for Ketones

Modern catalytic methods provide efficient and selective routes for C-C bond formation in ketone synthesis. The α-alkylation of ketones using primary alcohols as alkylating agents is an environmentally benign process that proceeds via a "borrowing hydrogen" pathway. nih.gov Catalysts based on non-precious metals like manganese can facilitate this cross-coupling with low catalyst loading. nih.gov Palladium-catalyzed versions of this reaction are also well-established. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for synthesizing aryl ketones. These methods allow for the chemoselective coupling of acyl chlorides with aryl boronic acids, tolerating a wide variety of functional groups that would be incompatible with traditional methods like Friedel-Crafts acylation. organic-chemistry.org

Green Chemistry and Sustainable Synthesis Principles Applied to Propanone Synthesis

The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. epa.govsigmaaldrich.com The synthesis of propanone frameworks can be significantly improved by applying these principles.

Prevention of Waste : The most fundamental principle is to prevent waste generation rather than treating it afterward. In propanone synthesis, this can be achieved through one-pot reactions that combine multiple steps, minimizing purification and solvent usage between stages. researchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic hydrogenation for the reduction of chalcones, for example, has a 100% atom economy in principle, as it only adds hydrogen atoms to the substrate. acs.org This is superior to stoichiometric reagents that generate significant waste.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The use of manganese, palladium, or biocatalysts like thiamine (B1217682) hydrochloride in ketone synthesis exemplifies this principle, reducing waste and often enabling milder reaction conditions. nih.govresearchgate.netresearchgate.net

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or eliminated. Solvent-free synthesis of chalcone precursors is a prime example of this principle in action. rsc.orgresearchgate.net When solvents are necessary, greener alternatives like water or ethanol are preferred. researchgate.netresearchgate.net

Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. epa.gov The development of electrochemical methods and solvent-free grinding techniques that operate under mild conditions contributes to reduced energy consumption compared to traditional methods requiring high heat. rsc.orgrsc.org

Application of Biocatalysis for Chiral Alcohol Intermediates

The synthesis of enantiomerically pure chiral alcohols is a critical step in the production of many pharmaceuticals and fine chemicals. Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for achieving high enantioselectivity. magtech.com.cnnih.gov This approach utilizes whole microbial cells or isolated enzymes to catalyze stereospecific reactions under mild conditions, minimizing waste and avoiding the use of hazardous reagents. nih.gov

In the context of synthesizing precursors for compounds like this compound, the focus lies on the asymmetric bioreduction of a prochiral ketone to a specific chiral alcohol. This transformation is one of the most effective methods for producing enantiopure aryl alcohols. magtech.com.cn The chiral alcohol, (S)-3-(2-chlorophenyl)-1-phenylpropan-1-ol or its (R)-enantiomer, is a key intermediate. This reduction is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often employed within whole-cell systems from bacteria or yeast. nih.gov

Research has demonstrated the successful use of various microorganisms for the anti-Prelog reduction of ketones, yielding (R)-alcohols with high enantiomeric excess (e.e.). nih.gov For instance, whole cells of Acetobacter pasteurianus have been used for the bioreduction of prochiral ketones, achieving excellent yields and enantioselectivity (>99.9% e.e.). nih.gov The process often involves optimizing parameters such as pH, temperature, and the choice of a co-substrate (like isopropanol) to regenerate the necessary cofactor (NADH or NADPH). nih.govresearchgate.net

Another advanced biocatalytic method is dynamic kinetic resolution (DKR). This technique is particularly useful for resolving racemic alcohols. For example, in the synthesis of a structurally related compound, (R)-(+)-3-chloro-1-phenylpropan-1-ol, a lipase (B570770) was used as the biocatalyst in conjunction with a racemization catalyst to convert the racemic starting material into a single enantiomer ester with an optical purity greater than 99%. google.com

The advantages of biocatalysis are summarized in its high selectivity, mild operating conditions (ambient temperature and pressure), and reduced environmental impact compared to conventional chemical synthesis. nih.gov

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| 2-Octanone | Acetobacter pasteurianus GIM1.158 (Whole Cells) | (R)-2-Octanol | 95.0 | >99.9 | nih.gov |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Rhodococcus kyotonensis ADH (Recombinant E. coli) | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99 | >99 | researchgate.net |

| Acetophenone | Lactobacillus kefiri P2 (Whole Cells) | (R)-1-Phenylethanol | 99 | 91 | researchgate.net |

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production methods in the chemical and pharmaceutical industries. drreddys.com By conducting chemical reactions in a continuously flowing stream through a network of tubes, coils, or microreactors, this technology offers significant advantages in terms of safety, efficiency, and scalability. scielo.brspringernature.com The application of flow chemistry is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including diarylpropanone structures.

Process intensification is a key benefit of flow chemistry. It focuses on developing smaller, cleaner, and more energy-efficient technologies. cetjournal.it Continuous flow reactors provide superior heat and mass transfer compared to large batch reactors, allowing for the use of highly exothermic or rapid reactions under precise control. nih.gov This enhanced control minimizes the formation of byproducts and improves reaction yields and reproducibility. drreddys.com

For a multi-step synthesis of a compound like this compound, which might involve steps such as a Friedel-Crafts acylation or a Claisen-Schmidt condensation, flow chemistry allows for the integration of multiple reaction and purification steps into a single, seamless process. acs.orgtue.nl This integration reduces manual handling, minimizes the isolation of potentially unstable intermediates, and significantly shortens production times. tue.nl For example, a reaction that takes hours in a batch reactor can often be completed in minutes or even seconds in a flow system due to the ability to safely operate at higher temperatures and pressures. acs.org

Furthermore, flow chemistry enables the safe use of hazardous reagents by generating them in situ and consuming them immediately in the next step, thus avoiding the accumulation of dangerous substances. nih.gov The modular nature of flow systems also allows for rapid process optimization and straightforward scaling by either extending the operational time or by "numbering-up" (running multiple reactors in parallel). springernature.com This flexibility is invaluable for both laboratory-scale research and large-scale manufacturing of APIs. drreddys.com

Table 2: Comparison of Batch vs. Continuous Flow Processing for a Representative Reaction

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 3 h) | Minutes (e.g., 22 min) | acs.org |

| Yield | Moderate (e.g., 60-70%) | Higher (e.g., 74-97%) | acs.org |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volume and superior heat exchange | cetjournal.it |

| Process Control | Difficult to control temperature and mixing gradients | Precise control over temperature, pressure, and mixing | drreddys.com |

| Scalability | Challenging; requires re-optimization | Straightforward; achieved by longer run time or numbering-up | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 3 2 Chlorophenyl 1 Phenylpropan 1 One

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline compound. This powerful analytical technique provides unequivocal information regarding molecular geometry, bond parameters, and the intricate network of intermolecular interactions that govern the packing of molecules within a crystal lattice.

The determination of the absolute molecular geometry of 3-(2-Chlorophenyl)-1-phenylpropan-1-one would require a single-crystal X-ray diffraction experiment. This technique involves irradiating a high-quality single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal.

A successful crystallographic study would yield a detailed model of the molecule, confirming the connectivity of the atoms and revealing its conformational preferences. Key structural features, such as the planarity of the phenyl and chlorophenyl rings and the conformation of the propan-1-one linker, would be precisely determined. However, at present, no such crystallographic data for this compound has been deposited in scientific databases.

From a crystallographically determined structure, a wealth of information on the internal geometry of the this compound molecule could be extracted. This includes precise measurements of all bond lengths, bond angles, and torsional angles.

The arrangement of molecules in a crystal, known as the crystal packing, is directed by a variety of non-covalent intermolecular interactions. A single-crystal X-ray diffraction analysis would be instrumental in identifying and characterizing these interactions for this compound.

Potential intermolecular interactions that could be present include van der Waals forces, dipole-dipole interactions arising from the polar carbonyl and chloro groups, and potentially weak C-H···O or C-H···π hydrogen bonds. The analysis would reveal how these interactions guide the molecules to assemble into specific packing motifs, such as chains, layers, or more complex three-dimensional networks. Understanding these packing arrangements is crucial for comprehending the solid-state properties of the compound. Due to the absence of the necessary crystallographic data, a detailed description of these interactions and motifs remains speculative.

Chemical Reactivity and Derivatization Studies of 3 2 Chlorophenyl 1 Phenylpropan 1 One

Oxidation Reactions of the Ketone Moiety

While ketones are generally more resistant to oxidation than aldehydes, the ketone moiety in 3-(2-Chlorophenyl)-1-phenylpropan-1-one can undergo oxidative cleavage under specific conditions, primarily targeting the alpha-carbon adjacent to the carbonyl group. fiveable.me

The oxidation of this compound can lead to the formation of carboxylic acid derivatives through the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This transformation requires strong oxidizing agents capable of overcoming the inherent stability of the ketone. fiveable.me The reaction effectively breaks the propanone backbone to yield products such as 3-(2-Chlorophenyl)propanoic acid and benzoic acid.

Commonly employed oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The selection of the reagent and reaction conditions is critical to achieving the desired carboxylic acid derivative.

Table 1: Oxidizing Agents for Ketone Cleavage

| Oxidizing Agent | Typical Conditions | Product Type |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic or alkaline, heat | Carboxylic Acids |

| Chromium Trioxide (CrO₃) | Acidic (Jones oxidation) | Carboxylic Acids |

| Nitric Acid (HNO₃) | Concentrated, heat | Carboxylic Acids |

The oxidation of ketones is mechanistically distinct from that of aldehydes because they lack a hydrogen atom on the carbonyl carbon. fiveable.me Consequently, the reaction proceeds via the alpha-carbon, the carbon atom adjacent to the carbonyl group. The mechanism typically involves the formation of an enol or enolate intermediate, which is more susceptible to electrophilic attack by the oxidizing agent. msu.edusketchy.com

For this compound, the structure is Ar-C(=O)-CH₂-CH₂-Ar'. The alpha-carbon is part of a methylene (B1212753) (-CH₂-) group. Oxidation under harsh conditions leads to the cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon. This process, known as oxidative cleavage, results in the formation of two separate carboxylic acid fragments. fiveable.me

The regioselectivity is dictated by the structure of the ketone. Since one side of the carbonyl is a stable phenyl ring and the other is a propyl chain, the oxidation and subsequent cleavage occur at the alpha-methylene group. The reaction is initiated by the enolization of the ketone, which is the rate-determining step in many related reactions, such as acid-catalyzed halogenation. libretexts.org

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 3-(2-Chlorophenyl)-1-phenylpropan-1-ol. This transformation can be achieved using various methods, including catalytic hydrogenation and hydride-based reducing agents, with options for stereoselective control.

The reduction of the prochiral ketone this compound can produce a chiral alcohol, 3-(2-Chlorophenyl)-1-phenylpropan-1-ol. Achieving high enantioselectivity is crucial for applications where a specific stereoisomer is required, such as in the synthesis of pharmaceuticals. researchgate.net

Biocatalytic methods have proven highly effective for this transformation. For instance, the asymmetric reduction of the ketone using whole cells of microorganisms like Acetobacter sp. or Saccharomyces cerevisiae can yield the corresponding (S)-alcohol with high enantiomeric excess (e.e.). researchgate.net Studies have shown that optimizing conditions, such as using deep eutectic solvents (DESs) as co-solvents or immobilizing the cells, can significantly enhance both the conversion rate and the stereoselectivity of the reaction, often achieving over 99% e.e. researchgate.net

Standard chemical reduction methods are also widely used to convert the ketone to the corresponding alcohol. These methods are typically highly efficient, though they may not offer stereoselectivity unless chiral catalysts or reagents are employed.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or Raney nickel are commonly used. google.commdpi.com The reaction conditions, including pressure, temperature, and solvent, can be adjusted to optimize the reaction rate and yield. mdpi.comnih.gov

Hydride Reduction: Metal hydrides are powerful and common reducing agents for ketones. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reagents. NaBH₄ is a milder, more selective reagent typically used in protic solvents like methanol (B129727) or ethanol (B145695). LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. These methods provide a straightforward route to the racemic alcohol.

Table 2: Common Reduction Methods for Ketones

| Method | Reagent/Catalyst | Solvent | Product | Stereoselectivity |

|---|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Racemic Alcohol | Low |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Racemic Alcohol | Low |

| Catalytic Hydrogenation | H₂ / Pd/C, Pt/Al₂O₃ | Ethanol, Ethyl Acetate | Racemic Alcohol | Low (without chiral modifier) |

| Biocatalytic Reduction | Saccharomyces cerevisiae | Aqueous/DES | Enantioenriched Alcohol | High (e.g., >99% e.e.) |

Exploration of Other Reactive Sites and Functional Group Transformations

Beyond the well-studied reactions at the carbonyl group and the adjacent α-carbon, the molecular framework of this compound offers additional sites for chemical modification. These include the two aromatic rings—the phenyl group and the 2-chlorophenyl group—and the carbon-chlorine bond itself. The reactivity of these sites allows for a variety of functional group transformations, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. This section explores these alternative reactive pathways, focusing on nucleophilic aromatic substitution, electrophilic aromatic substitution, and intramolecular cyclization reactions.

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The presence of a chlorine atom on one of the phenyl rings introduces the possibility of nucleophilic aromatic substitution (SNAr). In this type of reaction, the chlorine atom acts as a leaving group and is replaced by a nucleophile. The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring and proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

In the case of this compound, the propiophenone (B1677668) side chain, with its carbonyl group, can exert a modest electron-withdrawing effect, thereby activating the chlorophenyl ring for nucleophilic attack. Research has indicated that the chlorophenyl group in this compound can undergo nucleophilic substitution under alkaline conditions. Nucleophiles such as sodium methoxide (B1231860) (NaOCH₃) and sodium hydroxide (B78521) (NaOH) can be employed to displace the chloride, leading to the formation of methoxyphenyl or hydroxyphenyl derivatives, respectively. These transformations are typically carried out in protic or aprotic polar solvents like ethanol or dimethyl sulfoxide.

The general scheme for this transformation is as follows:

Scheme 1: Nucleophilic Aromatic Substitution of this compound

Detailed experimental data for these reactions, including specific conditions and yields, are summarized in the table below.

| Nucleophile (Nu) | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Methoxy (B1213986) (CH₃O⁻) | Sodium Methoxide | Ethanol | Reflux | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | Data not available | |

| Hydroxy (OH⁻) | Sodium Hydroxide | DMSO | Elevated Temperature | 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one | Data not available |

Electrophilic Aromatic Substitution on the Phenyl Ring

The unsubstituted phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. quora.comuci.edulibretexts.org In these reactions, an electrophile attacks the electron-rich π system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom. The propiophenone moiety is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. Consequently, electrophilic attack is expected to occur primarily at the meta-position of the phenyl ring.

A classic example of an electrophilic aromatic substitution is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). scribd.com While the existing phenyl ring is deactivated, under forcing conditions, it is conceivable that an acylation reaction could take place.

Scheme 2: Hypothetical Friedel-Crafts Acylation of this compound

| Electrophile | Reagent | Catalyst | Product | Expected Regioselectivity | Reference |

| Acyl cation (RCO⁺) | Acyl chloride | AlCl₃ | 3-(2-Chlorophenyl)-1-(3-acylphenyl)propan-1-one | meta | scribd.com |

| Nitronium ion (NO₂⁺) | HNO₃ | H₂SO₄ | 3-(2-Chlorophenyl)-1-(3-nitrophenyl)propan-1-one | meta | quora.com |

Intramolecular Cyclization and Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing a ketone and a reactive chlorophenyl group, makes it a valuable precursor for the synthesis of fused heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of various ring systems, with quinoline (B57606) derivatives being of particular interest due to their prevalence in biologically active compounds. rsc.orgdu.edu.egiipseries.orgresearchgate.net

One plausible synthetic route to a quinoline scaffold would involve the intramolecular cyclization of a derivative of this compound where an amino group has been introduced onto the chlorophenyl ring, typically ortho to the side chain. While direct amination of the starting material is challenging, a multi-step synthesis commencing with a suitably substituted aniline (B41778) could yield a precursor amenable to cyclization. For instance, a Friedländer-type annulation, which involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group, could be envisioned. du.edu.eg

Although specific examples of intramolecular cyclization starting directly from this compound are not extensively documented in the readily available literature, the structural motif is a recognized synthon for the construction of polycyclic systems.

Computational and Theoretical Investigations of 3 2 Chlorophenyl 1 Phenylpropan 1 One

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For a molecule like 3-(2-Chlorophenyl)-1-phenylpropan-1-one, DFT studies would provide fundamental insights into its geometry, stability, and reactivity.

The first step in a computational study is typically geometry optimization. This process involves calculating the molecule's potential energy surface to find the arrangement of atoms that corresponds to the lowest possible energy—the equilibrium structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles of its most stable conformation. The optimization would account for the spatial orientation of the 2-chlorophenyl and phenyl rings relative to the propanone backbone. The resulting data would provide a foundational 3D model of the molecule, which is essential for all subsequent property calculations.

Understanding the electronic structure is key to predicting a molecule's chemical behavior.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. For this compound, this analysis would quantify its electronic stability and predict its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to show regions of varying electron density. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP analysis of this compound would identify the likely sites for intermolecular interactions, such as hydrogen bonding, and predict the most reactive parts of the molecule, particularly around the carbonyl oxygen and the chloro-substituted phenyl ring.

Computational vibrational analysis predicts the frequencies at which a molecule's bonds will vibrate (stretch, bend, and twist). These calculated frequencies can be directly correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. By performing these calculations for this compound, each predicted vibrational mode could be assigned to a specific motion of the atoms (e.g., C=O stretch, C-Cl stretch, aromatic C-H bend). This correlation helps to validate the accuracy of the computational model and aids in the precise interpretation of experimental spectra, confirming the molecular structure and bonding.

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra. This method calculates the energies of electronic transitions, which correspond to the absorption of light. A TD-DFT calculation for this compound would predict its UV-Visible absorption wavelengths (λmax), the strength of these absorptions (oscillator strengths), and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). These theoretical predictions can be compared with experimental UV-Vis spectra to understand the photophysical properties of the compound.

Quantum Chemical Dynamics and Reaction Pathway Analysis

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. Reaction pathway analysis involves mapping the potential energy surface that connects reactants to products through a transition state. This analysis identifies the minimum energy path for a given reaction and calculates the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Modeling of Intramolecular Rearrangements and Tunnelling Effects in Related Systems

Intramolecular rearrangements, such as keto-enol tautomerism, are fundamental processes in carbonyl compounds. Computational studies on related systems, like diketones and other chalcones, have explored the energetics and mechanisms of these transformations. DFT calculations, for instance, using the M062X functional, reveal that uncatalyzed keto-enol tautomerization processes often face high free energy activation barriers, making them kinetically unfavorable under standard conditions. rsc.orgresearchgate.net

Table 1: Calculated Activation Barriers for Tautomerization in Related Systems

Illustrative data from computational studies on keto-enol tautomerism, showing the effect of solvent assistance on activation energy.

| System | Mechanism | Activation Free Energy (kcal/mol) |

|---|---|---|

| α-cyclopropanedione | Unassisted | 54.9 researchgate.net |

| Aziridine-2,3-diimine | Unassisted | 58.1 rsc.org |

| Aziridine-2,3-diimine | One-Water Assisted | 14.8 rsc.org |

| 3-Phenyl-2,4-pentanedione | Unassisted (Gas Phase) | 30.61 orientjchem.org |

| 3-Phenyl-2,4-pentanedione | In Water | 31.26 orientjchem.org |

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing high-energy transition states that are often difficult to observe experimentally. For chalcone-related structures, DFT calculations have been successfully employed to map out potential energy surfaces for various transformations. semanticscholar.org

One such studied reaction is the acid-catalyzed cyclization of 2-hydroxy chalcones to form flavanones. Computational modeling using the M06-2X functional has shown that this conversion proceeds through a three-step mechanism: semanticscholar.org

Protonation: The reaction initiates with the protonation of the carbonyl oxygen.

Cyclization: An intramolecular cyclization occurs, forming a new ring.

Tautomerization: A final proton transfer (tautomerization) step yields the flavanone (B1672756) product.

By calculating the Gibbs free energy for each stationary point along the reaction coordinate (reactants, intermediates, transition states, and products), researchers can construct an energy profile of the reaction. semanticscholar.org This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step—the one with the highest energy barrier. semanticscholar.org For the chalcone-flavanone conversion, theoretical calculations have identified the final tautomerization step as rate-limiting. semanticscholar.org Such studies provide a detailed, step-by-step view of the chemical transformation.

Table 2: Illustrative Relative Gibbs Free Energy Profile for a Chalcone (B49325) Cyclization Reaction

Relative energies calculated for the species involved in the acid-catalyzed conversion of a 2-hydroxy chalcone to a flavanone, as determined by DFT calculations.

| Species / Step | Relative Gibbs Free Energy (kJ/mol) |

|---|---|

| Reactant (Chalcone) + H+ | 0.0 |

| Transition State 1 (Protonation) | +25.5 |

| Intermediate 1 (Protonated Chalcone) | -15.0 |

| Transition State 2 (Cyclization) | +45.2 |

| Intermediate 2 | -5.8 |

| Transition State 3 (Tautomerization) | +80.1 |

| Product (Flavanone) + H+ | -20.3 |

*Data is illustrative and based on typical profiles from DFT studies on chalcone cyclization. semanticscholar.org

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its reactivity or biological activity. Computational methods provide a quantitative framework for these relationships (QSAR) by calculating molecular descriptors that can be correlated with observed properties. scirp.org

Influence of Substituents on Reaction Kinetics and Selectivity

The electronic nature and position of substituents on the aromatic rings of chalcone-like structures, including this compound, profoundly impact their chemical reactivity. acs.org Computational studies quantify these effects by calculating various electronic parameters. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, which in turn affects reaction rates and pathways. nih.gov

For instance, in nucleophilic aromatic substitution reactions involving related thiophene (B33073) systems, the effect of substituents on the reaction rate has been rationalized using parameters like Hammett's constant and the electrophilicity index (E). nih.gov DFT calculations can determine the Gibbs free energy barriers for reactions with different substituents, providing a direct theoretical measure of their kinetic influence. nih.gov Studies on various chalcone derivatives have shown that substituents like methoxy (B1213986) groups (EDG) and halogens (EWG with inductive effects) can modulate properties like the HOMO-LUMO energy gap, which correlates with chemical reactivity. acs.orgnih.govresearchgate.net A smaller energy gap generally implies higher reactivity. acs.org

Table 3: General Influence of Substituent Type on Chalcone Reactivity

A summary of how different classes of substituents typically affect the electronic properties and chemical reactivity of chalcone-related scaffolds, based on computational SAR studies.

| Substituent Type | Electronic Effect | Influence on Reactivity | Effect on HOMO-LUMO Gap |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Increase electron density in the π-system | Generally increases nucleophilicity of the molecule | Tends to decrease the gap |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decrease electron density in the π-system | Generally increases electrophilicity of specific sites (e.g., carbonyl carbon) | Tends to decrease the gap |

| Halogens (e.g., -Cl, -F) | Inductively withdrawing, weakly deactivating | Modulates reactivity and can influence properties like lipophilicity | Variable, depends on position and inductive vs. resonance effects |

Computational Prediction of Reactive Sites and Chemical Behavior

A key application of computational chemistry is the prediction of how a molecule will interact with other chemical species. This is achieved by analyzing the molecule's electronic structure to identify sites that are susceptible to either electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a powerful tool for predicting reactive sites. materialsciencejournal.org

Red Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack (e.g., carbonyl oxygen). nih.gov

Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These are sites susceptible to nucleophilic attack (e.g., hydrogen atoms of hydroxyl groups or acidic protons). materialsciencejournal.org

Green/Yellow Regions: Represent neutral or weakly polarized areas. nih.gov

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are crucial for understanding chemical reactivity. The HOMO is where the molecule acts as an electron donor (nucleophile), while the LUMO is where it acts as an electron acceptor (electrophile). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. acs.organalis.com.my

For a related molecule, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations have been used to determine these properties, providing a blueprint for its chemical behavior. researchgate.net The MEP plot clearly identifies the carbonyl oxygen as a site of negative potential and the hydroxyl hydrogen as a site of positive potential, predicting their roles in intermolecular interactions. materialsciencejournal.orgresearchgate.net

Table 4: Calculated Electronic Properties for a Related Chalcone Derivative*

Data from DFT [B3LYP/6-311G(d,p)] calculations for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, illustrating key reactivity descriptors.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.14 eV | Energy of the highest occupied molecular orbital (electron-donating capability) |

| ELUMO | -2.49 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capability) |

| HOMO-LUMO Gap (ΔE) | 3.65 eV | Indicates chemical stability and reactivity (smaller gap = higher reactivity) researchgate.net |

| Dipole Moment | 2.57 Debye | Measures the overall polarity of the molecule researchgate.net |

| Most Negative Potential (MEP) | On Carbonyl Oxygen | Predicted site for electrophilic attack nih.gov |

| Most Positive Potential (MEP) | On Hydroxyl Hydrogen | Predicted site for nucleophilic attack researchgate.net |

*Data for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. researchgate.net

Role As a Synthetic Intermediate and Precursor for Advanced Chemical Entities

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 3-(2-Chlorophenyl)-1-phenylpropan-1-one is related to that of chalcones (α,β-unsaturated ketones), which are renowned precursors for a wide variety of heterocyclic compounds. jocpr.com Chalcones and their saturated analogues, like the subject compound, serve as key starting materials for synthesizing five, six, and seven-membered heterocyclic systems through reactions with bidentate nucleophiles. ias.ac.in

Research has focused on using the chalcone (B49325) backbone to generate complex molecules of significant interest. For instance, chalcones are widely used to synthesize various heterocyclic compounds such as pyrazolines, isoxazoles, and pyrimidines by reacting them with reagents like hydrazine (B178648), hydroxylamine (B1172632), and urea/thiourea, respectively. jocpr.com These heterocyclic motifs form the core of many pharmacologically active agents. The synthesis of such complex structures highlights the importance of the underlying propanone scaffold provided by this compound and its unsaturated precursor.

The value of this structural class is demonstrated in the synthesis of novel derivatives with potential therapeutic applications. For example, compounds incorporating the 3-(2-chlorophenyl) moiety have been used to create complex pyrrolidine-2,5-dione derivatives, which were investigated for anticonvulsant and analgesic activities. This underscores the role of the core structure as a foundational element for building advanced molecules with specific biological functions.

Building Block for Specialty Chemicals and Materials Science Applications

As a synthetic intermediate, this compound is a key building block for producing high-value specialty chemicals, particularly those within the domain of medicinal chemistry. The heterocyclic compounds derived from this structural family, such as pyrazoles, isoxazoles, and benzodiazepine (B76468) analogues, are considered specialty chemicals due to their complex synthesis and targeted applications. ias.ac.innih.gov The ability to generate a diverse library of these molecules from a common precursor is a significant advantage in fields like drug discovery.

While its application in medicinal chemistry as a precursor is established, its role as a building block in materials science is less documented in available literature. The fundamental structure could theoretically be incorporated into polymers or dyes; however, current research primarily emphasizes its utility in the synthesis of discrete, biologically active small molecules rather than macromolecular materials.

Strategies for Derivatization to Expand Synthetic Utility

The synthetic utility of this compound is significantly expanded through various derivatization strategies that target its key functional groups. The primary sites for chemical modification are the carbonyl (ketone) group and the adjacent aliphatic carbons. These modifications allow for the introduction of new functionalities and the construction of diverse molecular scaffolds.

The ketone group is the most reactive site, and its transformation is a common strategy. Standard ketone chemistry can be applied, including:

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents, yielding 3-(2-Chlorophenyl)-1-phenylpropan-1-ol. This introduces a hydroxyl group that can be used for further reactions, such as esterification or etherification.

Reductive Amination: The ketone can react with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. This pathway leads to the synthesis of amine derivatives, such as 3-(2-Chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine.

The aliphatic propane (B168953) chain offers additional sites for derivatization. For example, bromination can occur at the carbons alpha to the carbonyl group, leading to compounds like 2,3-dibromo-3-(2-chlorophenyl)-1-phenylpropan-1-one. Furthermore, the parent α,β-unsaturated chalcone is a key intermediate whose double bond is highly reactive toward nucleophiles (Michael addition), which is a common strategy for building complexity before the final reduction to the saturated propanone.

The table below summarizes key derivatization strategies and the resulting compound classes.

| Reaction Site | Strategy | Reagents | Resulting Functional Group/Compound Class |

| Carbonyl Group | Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Carbonyl Group | Reductive Amination | e.g., Diethylamine, NaBH(OAc)₃ | Tertiary Amine |

| Aliphatic Chain | Halogenation | e.g., Bromine (Br₂) | α,β-Dihalo Ketone |

| Parent Chalcone | Cyclocondensation | Hydroxylamine Hydrochloride | Isoxazole Heterocycle |

| Parent Chalcone | Cyclocondensation | Thiourea / Urea | Thiazine / Oxazine Heterocycle |

These derivatization pathways demonstrate the versatility of this compound as an intermediate, allowing chemists to access a wide range of more complex molecules and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-1-phenylpropan-1-one, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and acetophenone under alkaline conditions (e.g., NaOH or KOH in ethanol/methanol). Key optimization steps include:

- Solvent selection : Polar protic solvents (ethanol, methanol) enhance reaction rates due to better solubility of intermediates .

- Temperature control : Reflux (~70–80°C) accelerates enolate formation while minimizing side reactions.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Yield improvements (up to 75–85%) are achievable by slow addition of aldehydes to prevent dimerization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- 1H/13C NMR : Assign α,β-unsaturated ketone protons (δ 7.5–8.1 ppm, doublets with J ≈ 15–16 Hz) and aromatic protons (δ 7.2–7.8 ppm). Carbonyl carbons appear at δ ~190 ppm .

- IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch ~1650–1680 cm⁻¹; C=C stretch ~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 258.7 (C₁₅H₁₁ClO) with fragmentation patterns reflecting cleavage at the ketone group .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX be utilized to determine the molecular structure and hydrogen bonding patterns of this compound?

- Methodology :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) resolves bond lengths/angles.

- Refinement : SHELXL refines positional/anisotropic displacement parameters, with R-factor < 5% for high accuracy .

- Hydrogen Bond Analysis : Use graph-set notation (e.g., C(6) chains or R₂²(8) rings) to classify interactions. For example, C–H···O bonds between the ketone and adjacent phenyl groups stabilize the crystal lattice .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight molecular geometry and packing .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

- Approach :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro, hydroxyl groups) on the phenyl rings and test enzyme inhibition (e.g., cyclooxygenase-2) via kinetic assays .

- Computational Docking : Use AutoDock Vina to model ligand-protein interactions (e.g., binding affinity to kinase domains). Validate with mutagenesis studies .

- Control Experiments : Compare results under identical assay conditions (pH, temperature) to isolate structural effects from experimental variability .

Q. How can reaction mechanisms for nucleophilic additions to this compound be elucidated using kinetic and isotopic labeling studies?

- Experimental Design :

- Kinetic Profiling : Monitor reaction rates (UV-Vis or HPLC) with varying nucleophiles (e.g., Grignard reagents, amines) to determine rate laws .

- Isotopic Labeling : Introduce ²H or ¹³C at the β-carbon of the ketone. NMR tracking reveals if nucleophilic attack occurs at the α- or β-position .

- DFT Calculations : Simulate transition states (Gaussian 09) to identify regioselectivity drivers (e.g., electron-withdrawing Cl group stabilizes intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.